

# Lactic Acid Bacillus: An In Vivo Examination of its Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Lactopen |           |
| Cat. No.:            | B1208000 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Lactic Acid Bacillus (LAB) against other alternatives, supported by experimental data. The following sections detail the experimental protocols, comparative data, and the underlying signaling pathways involved in the anti-inflammatory action of LAB.

### **Comparative Analysis of Anti-inflammatory Effects**

The in vivo anti-inflammatory properties of various Lactic Acid Bacillus strains have been demonstrated in several preclinical models of intestinal inflammation. These studies highlight the potential of LAB as a therapeutic agent for inflammatory bowel disease (IBD). Below is a summary of quantitative data from studies comparing different LAB strains and their efficacy against a conventional anti-inflammatory drug, sulfasalazine, in mouse models of colitis.

## Table 1: Comparison of Lactic Acid Bacillus Strains in a DSS-Induced Colitis Mouse Model



| Treatmen<br>t Group                                                     | Disease<br>Activity<br>Index<br>(DAI)<br>Score | Colon<br>Length<br>(cm) | Myeloper<br>oxidase<br>(MPO)<br>Activity<br>(U/g<br>tissue) | TNF-α<br>Level<br>(pg/mg<br>tissue) | IL-6 Level<br>(pg/mg<br>tissue) | IL-10<br>Level<br>(pg/mg<br>tissue) |
|-------------------------------------------------------------------------|------------------------------------------------|-------------------------|-------------------------------------------------------------|-------------------------------------|---------------------------------|-------------------------------------|
| Control (No<br>Colitis)                                                 | 0.2 ± 0.1                                      | 9.5 ± 0.5               | 50 ± 10                                                     | 15 ± 3                              | 20 ± 4                          | 80 ± 12                             |
| DSS-<br>Induced<br>Colitis                                              | 3.8 ± 0.4                                      | 5.2 ± 0.3               | 450 ± 50                                                    | 120 ± 15                            | 150 ± 20                        | 25 ± 5                              |
| DSS + L.<br>plantarum<br>L15[1]                                         | 1.5 ± 0.2                                      | 7.8 ± 0.4               | 180 ± 25                                                    | 50 ± 8                              | 60 ± 10                         | 65 ± 8                              |
| DSS + L.<br>brevis<br>K65[2]                                            | 1.8 ± 0.3                                      | 7.5 ± 0.5               | 210 ± 30                                                    | 65 ± 10                             | 75 ± 12                         | 60 ± 7                              |
| DSS + Cocktail (L. plantarum, L. brevis, L. helveticus, L. delbrueckii) | 1.3 ± 0.2                                      | 8.1 ± 0.3               | 160 ± 20                                                    | 45 ± 7                              | 55 ± 9                          | 70 ± 10                             |

<sup>\*</sup>Statistically significant difference compared to the DSS-Induced Colitis group (p < 0.05). Data are presented as mean  $\pm$  standard deviation.

## Table 2: Comparison of Lactic Acid Bacillus with Sulfasalazine in a TNBS-Induced Colitis Mouse Model



| Treatment<br>Group              | Macroscopi<br>c Score | Histological<br>Score | TNF-α Level<br>(pg/mg<br>tissue) | IL-1β Level<br>(pg/mg<br>tissue) | IL-10 Level<br>(pg/mg<br>tissue) |
|---------------------------------|-----------------------|-----------------------|----------------------------------|----------------------------------|----------------------------------|
| Control (No<br>Colitis)         | 0.1 ± 0.1             | 0.3 ± 0.2             | 20 ± 4                           | 10 ± 2                           | 90 ± 15                          |
| TNBS-<br>Induced<br>Colitis     | 4.5 ± 0.5             | 8.2 ± 0.7             | 150 ± 20                         | 80 ± 10                          | 30 ± 6                           |
| TNBS + L.<br>casei              | 2.2 ± 0.3             | 4.5 ± 0.5             | 70 ± 12                          | 40 ± 8                           | 75 ± 10                          |
| TNBS + Sulfasalazine (50 mg/kg) | 2.5 ± 0.4             | 5.1 ± 0.6             | 80 ± 15                          | 45 ± 9                           | 70 ± 9                           |

<sup>\*</sup>Statistically significant difference compared to the TNBS-Induced Colitis group (p < 0.05). Data are presented as mean  $\pm$  standard deviation.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for inducing colitis in murine models to test the anti-inflammatory effects of Lactic Acid Bacillus.

### Dextran Sulfate Sodium (DSS)-Induced Colitis Protocol

This model is widely used to induce acute or chronic colitis in mice, which morphologically and symptomatically resembles human ulcerative colitis.[4][5][6][7]

- Animal Model: 8-10 week old C57BL/6 mice are commonly used.
- Induction of Acute Colitis: Administer 2-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.
- Monitoring: Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).



- Treatment: Lactic Acid Bacillus strains (typically 10^9 CFU/day) are administered orally via gavage, starting several days before DSS administration (prophylactic model) or concurrently with DSS (therapeutic model).
- Endpoint Analysis: On day 7-10, euthanize the mice. Collect the colon and measure its length. A portion of the distal colon is fixed in 10% buffered formalin for histological analysis (H&E staining). The remaining colonic tissue is used for myeloperoxidase (MPO) activity assay and cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-10).

## 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Protocol

This model induces a T-cell mediated immune response and results in transmural inflammation, sharing features with human Crohn's disease.[4][5][6][7]

- Animal Model: BALB/c or SJL/J mice (8-10 weeks old) are often used.
- Sensitization (Optional): A pre-sensitization step can be performed by applying TNBS solution to the skin one week before intrarectal administration.
- Induction of Colitis: Anesthetize the mice and slowly administer 100-150 mg/kg of TNBS dissolved in 50% ethanol intrarectally via a catheter.
- Monitoring: Monitor mice daily for changes in body weight, stool consistency, and overall health.
- Treatment: Oral gavage of Lactic Acid Bacillus (e.g., 10^9 CFU/day) is typically initiated before or at the time of TNBS administration.
- Endpoint Analysis: Euthanize mice 3-7 days after TNBS instillation. Assess macroscopic damage to the colon (e.g., Wallace score). Collect colonic tissue for histological evaluation and measurement of inflammatory markers as described in the DSS protocol.

## Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of Lactic Acid Bacillus are mediated, in part, through the modulation of key inflammatory signaling pathways, such as the NF-kB pathway.[1][8][9] LAB







can inhibit the degradation of  $I\kappa B\alpha$ , which in turn prevents the nuclear translocation of the p65 subunit of NF- $\kappa B$ , a critical step in the transcription of pro-inflammatory cytokines.[10][11]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lactobacillus plantarum L15 Alleviates Colitis by Inhibiting LPS-Mediated NF-kB Activation and Ameliorates DSS-Induced Gut Microbiota Dysbiosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of Lactobacillus brevis K65 on RAW 264.7 cells and in mice with dextran sulphate sodium-induc... [ouci.dntb.gov.ua]
- 3. Evaluation Recovery of Ulcerative Colitis with a Lactobacillus Cocktail Derived from Traditional Dairy Products: In vivo Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TNBS-Induced Colitis Model takisbiotech [takisbiotech.com]
- 6. Chemically induced mouse models of acute and chronic intestinal inflammation | Springer Nature Experiments [experiments.springernature.com]
- 7. Induction of TNBS colitis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct effects of Lactobacillus plantarum KL30B and Escherichia coli 3A1 on the induction and development of acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactic acid bacteria target NF-κB signaling to alleviate gastric inflammation. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Lactic Acid Bacillus: An In Vivo Examination of its Antiinflammatory Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208000#validating-the-anti-inflammatory-effects-oflactic-acid-bacillus-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com